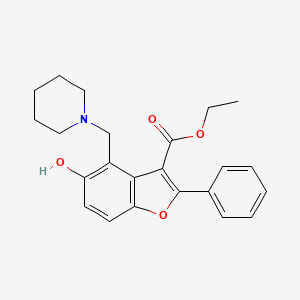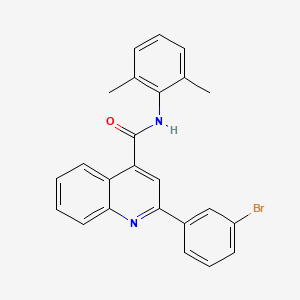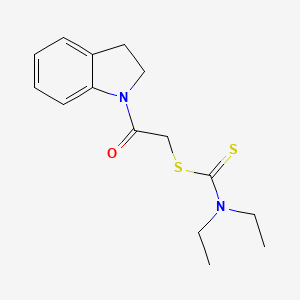![molecular formula C30H31N3O5S B11652841 N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11652841.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound with a molecular formula of C30H32N2O3S. This compound is characterized by its intricate structure, which includes aromatic rings, a sulfonamide group, and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps. One common method includes the reaction of dibenzylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with a nitrophenyl derivative and a hydroxyl-containing compound to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of catalysts and continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
DIBENZYL[(2S)-2-HYDROXY-3-[N-PHENYL(2-METHYLBENZENE)SULFONAMIDO]PROPYL]AMINE: Similar structure but with different substituents on the aromatic rings.
DIBENZYL[2-HYDROXY-3-(N-PHENYLBENZENESULFONAMIDO)PROPYL]AMINE: Lacks the nitro group present in the target compound.
Uniqueness
DIBENZYL({2-HYDROXY-3-[N-(3-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C30H31N3O5S |
|---|---|
Peso molecular |
545.7 g/mol |
Nombre IUPAC |
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C30H31N3O5S/c1-24-15-17-30(18-16-24)39(37,38)32(27-13-8-14-28(19-27)33(35)36)23-29(34)22-31(20-25-9-4-2-5-10-25)21-26-11-6-3-7-12-26/h2-19,29,34H,20-23H2,1H3 |
Clave InChI |
PSRUPYSTPPRIPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)
![Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate](/img/structure/B11652767.png)
![14-benzylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652771.png)
![(6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652789.png)
![3-methoxy-N-[2-(piperidin-1-yl)ethyl]-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B11652790.png)

![(2Z)-2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11652804.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652808.png)


![N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11652812.png)
![4-chloro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11652818.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11652824.png)
![4-(4-methoxyphenyl)-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11652827.png)
